

# ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate crystal structure.

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## Compound of Interest

Compound Name: ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

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## An In-Depth Technical Guide to the Predicted Crystal Structure of **Ethyl 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate**

For the attention of: Researchers, Scientists, and Drug Development Professionals.

## Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of **ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate**, a molecule of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific compound, this guide employs a robust comparative analysis of closely related, structurally determined pyrazole derivatives. By examining the crystal structures of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, we can infer with a high degree of confidence the molecular geometry, supramolecular interactions, and crystal packing of the title compound. This guide is intended to provide researchers with a detailed structural framework to aid in the design and development of novel therapeutic agents based on the pyrazole scaffold.

## Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.<sup>[1][2]</sup> Its remarkable versatility and the ability to be readily functionalized have led to its incorporation into a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitutions on the pyrazole ring play a crucial role in defining the molecule's interaction with biological targets, making a thorough understanding of their three-dimensional structure paramount for rational drug design.<sup>[1][2]</sup>

The determination of a molecule's crystal structure via single-crystal X-ray diffraction provides the most precise information about its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.<sup>[3][4][5]</sup> This knowledge is invaluable for understanding structure-activity relationships (SAR) and for the design of new molecules with improved efficacy and selectivity.

This guide focuses on **ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate**, a compound with significant potential in drug discovery. While the crystal structure of this specific molecule has not yet been reported in the Cambridge Structural Database (CSD), we can predict its structural features through a detailed comparative analysis of the known crystal structures of highly analogous compounds.

## Predicted Molecular Structure and Geometry

The molecular structure of **ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate** is presented below. Our predictions for its bond lengths, bond angles, and overall conformation are based on a comparative analysis of three reference compounds:

- Reference 1: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate<sup>[1][2][6]</sup>
- Reference 2: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate<sup>[7][8]</sup>
- Reference 3: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CSD Refcode: RUVHUO)<sup>[9][10]</sup>

### Molecular Structure of the Title Compound

Table 1: Comparison of Key Crystallographic Data for Reference Compounds

Parameter	Reference 1[1][2][6]	Reference 2[7][8]
Formula	C <sub>13</sub> H <sub>15</sub> N <sub>3</sub> O <sub>4</sub> S	C <sub>11</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub>
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	Cc
a (Å)	6.27869 (7)	16.146 (5)
b (Å)	15.43607 (12)	14.653 (4)
c (Å)	15.27141 (13)	14.621 (4)
β (°)	96.2633 (9)	106.052 (8)
Volume (Å <sup>3</sup> )	1471.24 (2)	3324.3 (16)
Z	4	12
Temperature (K)	100	173 (2)

## Bond Lengths and Angles

The bond lengths and angles within the pyrazole ring are expected to be consistent with those observed in the reference structures, reflecting its aromatic character. The C-N and N-N bond lengths in the pyrazole core will likely fall within the range of 1.32-1.38 Å. The exocyclic C5-NH<sub>2</sub> bond is predicted to be approximately 1.35 Å. The geometry of the ethyl carboxylate group will also adopt a standard conformation.

A key structural feature to consider is the dihedral angle between the pyrazole ring and the 2-fluorophenyl ring. In Reference 1, the dihedral angle between the pyrazole and the tosyl-benzene ring is 77.48(3)°.[1][2] This significant twist is likely due to the steric bulk of the sulfonyl group. In contrast, for phenyl-substituted pyrazoles, this angle is generally smaller. The presence of the fluorine atom at the ortho position of the phenyl ring in the title compound is expected to induce a moderate twist to minimize steric hindrance with the pyrazole ring.

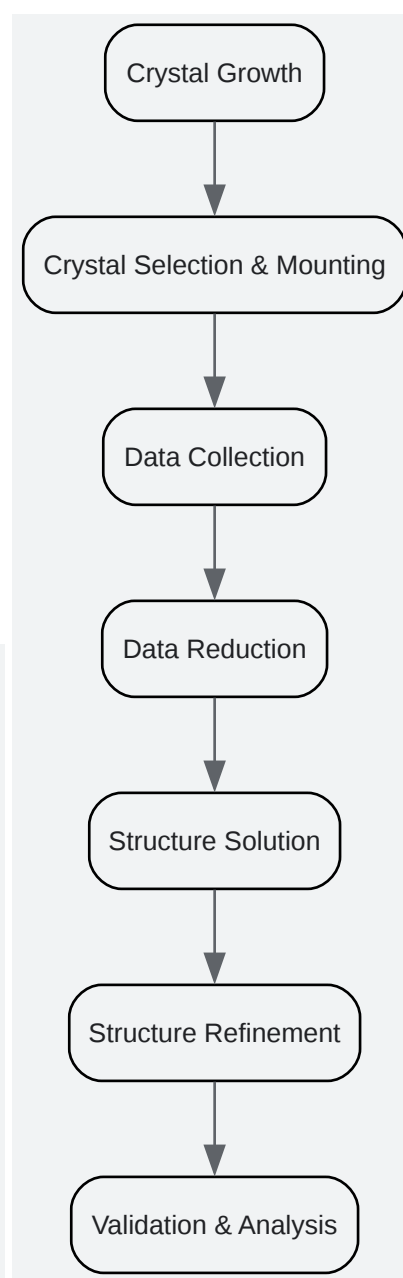
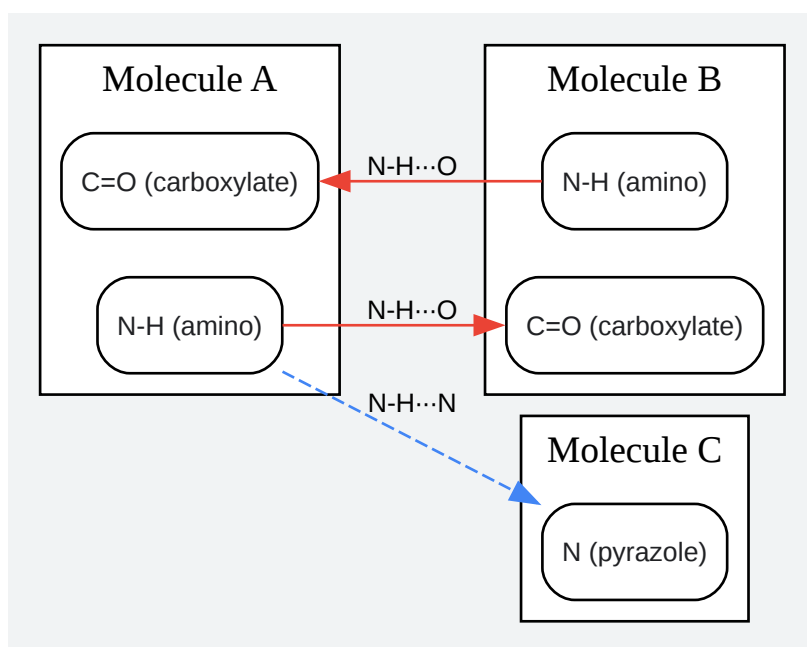
## Conformational Analysis

The ethyl carboxylate group is expected to be roughly coplanar with the pyrazole ring to maximize conjugation. The orientation of the ethyl group itself may exhibit some flexibility. The

2-fluorophenyl group will likely be twisted out of the plane of the pyrazole ring, with the degree of torsion influenced by a balance of steric and electronic factors.

## Predicted Supramolecular Interactions and Crystal Packing

The crystal packing of the title compound will be dictated by a network of intermolecular interactions, primarily hydrogen bonds. The amino group and the carbonyl oxygen of the ethyl carboxylate are the primary hydrogen bond donor and acceptor sites, respectively.



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## References

- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-1-[(4-methyl-phen-yl)sulfon-yl]-1H-pyrazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | C<sub>11</sub>H<sub>12</sub>N<sub>4</sub>O<sub>2</sub> | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphen-yl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
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